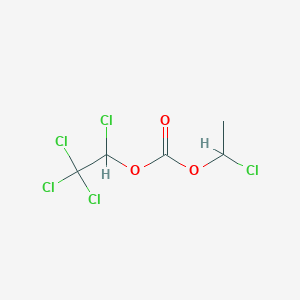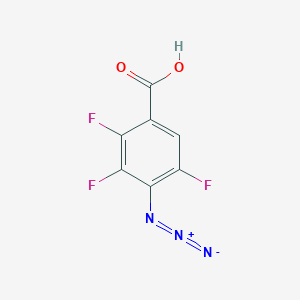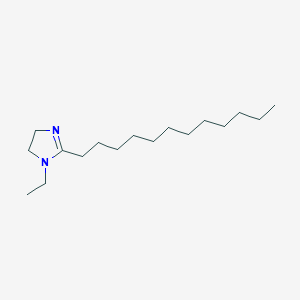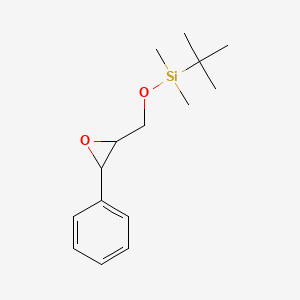
tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane: is a compound that belongs to the class of organosilicon compounds It features a tert-butyldimethylsilyl (TBDMS) group attached to a 3-phenyloxirane moiety through a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane typically involves the reaction of tert-butyldimethylsilyl chloride with a suitable precursor, such as 3-phenyloxirane, in the presence of a base like triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized products.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The methoxy group can be substituted with other nucleophiles, and the TBDMS group can be selectively removed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as halides or amines can be employed for substitution reactions.
Major Products:
Oxidation: Formation of diols or epoxides.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted silanes.
Scientific Research Applications
Chemistry: tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane is used as a protecting group for alcohols and amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthetic procedures.
Biology: In biological research, this compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including drug delivery systems and as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane involves its ability to act as a protecting group. The TBDMS group can be selectively attached to or removed from functional groups, thereby controlling the reactivity of the molecule. This selective protection and deprotection are crucial in multi-step organic synthesis, allowing for the sequential modification of complex molecules.
Comparison with Similar Compounds
- tert-Butyldimethyl(2-propynyloxy)silane
- tert-Butyldimethylsilane
- tert-Butyl(chloro)diphenylsilane
Comparison:
- tert-Butyldimethyl(2-propynyloxy)silane: Similar in structure but contains a propynyloxy group instead of a phenyloxirane moiety. It is used in different synthetic applications.
- tert-Butyldimethylsilane: Lacks the oxirane and methoxy groups, making it less versatile in terms of functional group protection.
- tert-Butyl(chloro)diphenylsilane: Contains a diphenylsilane structure with a chloro substituent, used in different chemical reactions and applications.
The uniqueness of tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane lies in its combination of the TBDMS protecting group with the reactive phenyloxirane moiety, making it a valuable tool in organic synthesis and research.
Properties
CAS No. |
121618-58-4 |
|---|---|
Molecular Formula |
C15H24O2Si |
Molecular Weight |
264.43 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(3-phenyloxiran-2-yl)methoxy]silane |
InChI |
InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)16-11-13-14(17-13)12-9-7-6-8-10-12/h6-10,13-14H,11H2,1-5H3 |
InChI Key |
WXMODQFAOXORTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


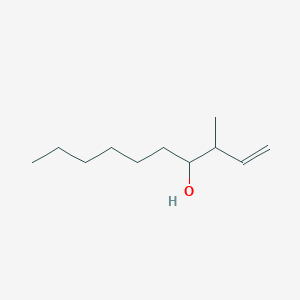

![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
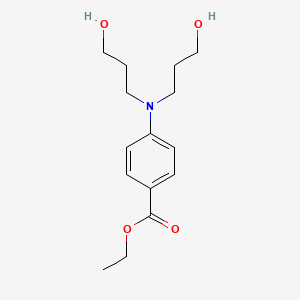
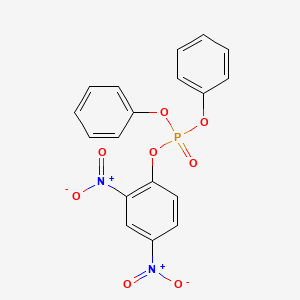
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)


![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)

